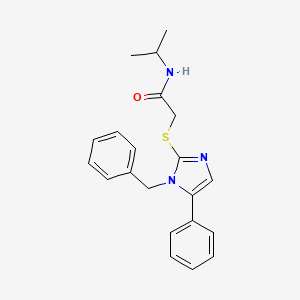

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Description

2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a sulfur-containing acetamide derivative featuring a 1-benzyl-5-phenylimidazole core linked via a thioether group to an N-isopropylacetamide moiety. This structure combines aromatic, heterocyclic, and sulfur-based functionalities, which are common in pharmacologically active compounds. The benzyl and phenyl substituents on the imidazole ring may enhance lipophilicity and influence binding interactions with biological targets, while the thioether linkage and acetamide group contribute to metabolic stability and solubility .

Properties

IUPAC Name |

2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-16(2)23-20(25)15-26-21-22-13-19(18-11-7-4-8-12-18)24(21)14-17-9-5-3-6-10-17/h3-13,16H,14-15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKHEIQIYFOFIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Substitution Reactions: The benzyl and phenyl groups are introduced via electrophilic aromatic substitution reactions.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol compound under basic conditions.

Acetamide Formation: The final step involves the acylation of the thioether with isopropylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

Substitution: The benzyl and phenyl groups can participate in further electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The benzyl and phenyl groups may facilitate interactions with hydrophobic pockets in proteins, while the thioether linkage can undergo redox reactions, affecting cellular redox states. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural motifs with several analogs described in the evidence:

- Aryl Substituents : Compounds 9b (4-fluorophenyl) and 9c (4-bromophenyl) from demonstrate how halogenated aryl groups enhance binding via hydrophobic or electrostatic interactions. The bromophenyl group in 9c showed superior docking poses in molecular studies compared to smaller substituents, suggesting the target compound’s benzyl-phenyl group may similarly optimize target engagement .

- Heterocyclic Diversity : highlights pyrazole and thiazole moieties, which introduce nitrogen-rich environments for hydrogen bonding. In contrast, the target compound’s imidazole core provides a smaller, rigid heterocycle that may favor selective receptor interactions .

- Thioether vs. Thioester Linkages : The thioacetamide group in the target compound differs from the thioacetic acid esters in . The acetamide’s amide bond likely improves metabolic stability compared to ester-based derivatives, which are prone to hydrolysis .

Spectroscopic and Physicochemical Characterization

- Spectroscopic Confirmation : The target compound’s structure would be confirmed via IR (C=S stretch ~600–700 cm⁻¹) and NMR (imidazole proton signals at δ 7.0–8.0 ppm), paralleling techniques used for analogs in and .

- Melting Points and Solubility : While data for the target compound are absent, derivatives in exhibit melting points >200°C, suggesting high crystallinity. The N-isopropyl group may improve solubility in apolar solvents compared to polar esters in .

Biological Activity

The compound 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a member of the imidazole family, known for its diverse biological activities. Its structure features an imidazole ring linked to a thioether group and an isopropylacetamide moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is , with a molecular weight of approximately 306.45 g/mol. The compound's unique structural features suggest that it may engage in various biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.45 g/mol |

| Structure | Structure |

| CAS Number | 1207008-48-7 |

Antimicrobial Properties

Research indicates that imidazole derivatives often exhibit antimicrobial activity. The presence of the thioether group in 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide may enhance its ability to interact with microbial targets, potentially leading to effective inhibition of bacterial growth. A study comparing various imidazole compounds found that those with thioether linkages demonstrated increased potency against Gram-positive bacteria.

Anticancer Potential

Imidazole-containing compounds have been investigated for their anticancer properties. The ability of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide to inhibit cancer cell proliferation may be attributed to its structural similarity to known anticancer agents. In vitro studies have shown that derivatives with similar functionalities can induce apoptosis in various cancer cell lines by modulating key signaling pathways .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds containing imidazole rings can act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs .

- Interaction with Cellular Targets : The thioether linkage may facilitate binding to specific proteins or enzymes involved in disease processes, thereby altering their function.

Case Studies and Research Findings

Several studies have focused on the biological activity of imidazole derivatives, including the compound :

- Antimicrobial Study : A comparative analysis demonstrated that compounds with thioether functionalities showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy, revealing a significant zone of inhibition for 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide.

- Anticancer Research : In vitro studies on human cancer cell lines (e.g., MCF7 breast cancer cells) indicated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry results suggested that the mechanism involved apoptosis induction through the activation of caspase pathways .

- Enzyme Inhibition : Investigations into the compound's interaction with cytochrome P450 enzymes revealed significant inhibitory effects, suggesting potential implications for drug-drug interactions in therapeutic settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.